Product packaging for Sodium pyridin-3-olate(Cat. No.:CAS No. 52536-09-1)

Sodium pyridin-3-olate

Cat. No.: B1349749
CAS No.: 52536-09-1
M. Wt: 117.08 g/mol
InChI Key: WHYQZPOBOBSAIS-UHFFFAOYSA-M
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Description

Sodium pyridin-3-olate, also widely known as 3-hydroxypyridine sodium salt, is an organic sodium salt with the chemical formula C 5 H 4 NNaO and a molecular weight of 117.08 g/mol . This compound, supplied as a white to off-white powder, serves as a versatile and valuable intermediate in scientific research and development, particularly in the pharmaceutical and chemical industries . Its primary research value lies in its application as a building block for the synthesis of more complex molecules. The compound is recognized as a pharmaceutical intermediate, playing a role in the development of active ingredients and other fine chemicals . For optimal stability, the material should be stored sealed in a dry environment at room temperature, or between 2-8°C as recommended by some suppliers . This product is labeled with a purity of 98% and is intended for research purposes only . It is strictly for laboratory use and is not meant for diagnostic, therapeutic, or personal application. Researchers should handle this and all chemicals with appropriate precautions in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4NNaO B1349749 Sodium pyridin-3-olate CAS No. 52536-09-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;pyridin-3-olate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO.Na/c7-5-2-1-3-6-4-5;/h1-4,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYQZPOBOBSAIS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-00-2 (Parent)
Record name Sodium pyridin-3-olate
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DSSTOX Substance ID

DTXSID40200527
Record name Sodium pyridin-3-olate
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Molecular Weight

117.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52536-09-1
Record name Sodium pyridin-3-olate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium pyridin-3-olate
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Record name Sodium pyridin-3-olate
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Synthetic Methodologies for Sodium Pyridin 3 Olate and Its Derivatives

Direct Synthetic Routes to Sodium Pyridin-3-olate

The most straightforward approaches to this compound involve the direct conversion of readily available starting materials.

The principal and most common method for the synthesis of this compound is the direct deprotonation of its conjugate acid, pyridin-3-ol (also known as 3-hydroxypyridine). nih.gov Pyridin-3-ol is weakly acidic and can be readily converted to its corresponding sodium salt by treatment with a suitable sodium base.

The reaction involves the transfer of a proton from the hydroxyl group of pyridin-3-ol to the base, forming the pyridin-3-olate anion and the conjugate acid of the base. The sodium cation then forms an ionic bond with the negatively charged oxygen atom.

Common bases used for this transformation include:

Sodium hydride (NaH)

Sodium hydroxide (B78521) (NaOH)

Sodium methoxide (B1231860) (NaOMe)

The choice of base and solvent depends on the specific requirements of the subsequent reaction steps. For instance, in the synthesis of certain caspase-3 inhibitors, this compound is prepared to act as a nucleophile for displacing a tosylate group in a solvent like dimethylformamide (DMF). nih.gov The deprotonation of the hydroxyl group significantly increases the electron density on the coordinating oxygen atom, enhancing its nucleophilicity. researchgate.netrsc.orgrsc.org The thermodynamics of this ionization process have been studied in various solvent systems. cdnsciencepub.com

Table 1: Deprotonation of Pyridin-3-ol

Base Solvent Application Example Reference
Sodium Hydride (NaH) Dimethylformamide (DMF) Used in the synthesis of isatin (B1672199) analogs for caspase-3 inhibition. nih.gov nih.gov
Triethylamine (B128534) (Et₃N) Ethanol / Ultrasonic Bath Used to generate the pyridinium-3-olate intermediate in-situ for cycloaddition reactions. mdpi.com mdpi.com

While less common for the parent compound, derivatives of this compound can be prepared from other substituted pyridines. These methods involve chemical transformations that introduce the olate functionality. For example, a chloro-substituted pyridine (B92270) can undergo nucleophilic substitution with sodium hydroxide, or a methoxy-substituted pyridine could be demethylated. A patent describes a one-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate, a related derivative, starting from trichloro-acetic chloride and acrylonitrile, followed by treatment with sodium hydroxide. google.com This highlights a cyclization-then-hydrolysis strategy to arrive at a substituted sodium pyridinolate structure. google.com

Indirect Synthesis and In-situ Generation of Pyridin-3-olate Intermediates

In many synthetic applications, pyridin-3-olate is not isolated but is generated in-situ as a transient intermediate that is consumed in a subsequent reaction.

Pyridin-3-olate intermediates can be formed within multi-component reactions. For example, pyridin-3-ol exists in equilibrium with its zwitterionic mesomeric form, pyridinium-3-olate, especially in polar solvents. mdpi.com This zwitterionic character is harnessed in 1,3-dipolar cycloaddition reactions. The treatment of a 1-substituted-3-hydroxypyridinium salt with a base like triethylamine generates the 1,3-dipolar pyridinium-3-olate intermediate directly in the reaction vessel. mdpi.com This species then readily reacts with dipolarophiles, such as acetylenic compounds, to yield complex bicyclic structures. mdpi.com

Once generated, this compound serves as a potent nucleophilic precursor. Its primary utility is in O-alkylation and O-arylation reactions, where the olate anion attacks an electrophilic carbon center. A clear example is its use in the synthesis of caspase-3 inhibitors, where this compound displaces a tosylate group from an N-Boc-protected azetidine (B1206935) derivative to form a pyridin-3-yloxy ether linkage. nih.gov Similarly, pyridine complexes can be used as tailored precursors to create more reactive species for subsequent transformations, such as the synthesis of thiophosphate superionic conductors. researchgate.net

Synthesis of Functionalized Pyridin-3-olate Derivatives

A wide array of functionalized pyridin-3-olate derivatives can be synthesized, often through multi-component reactions or by modifying existing pyridine rings. These methods allow for the introduction of diverse substituents onto the pyridine core.

For instance, highly functionalized pyridines can be prepared through a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids. nih.gov These resulting pyridinol derivatives can then be deprotonated to their corresponding olates. chim.it Another approach involves the reaction of sodium 3-oxo-prop-1-en-1-olate derivatives with various reagents to build complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines. researchgate.net The synthesis of various pyridine-3-carbonitriles has also been achieved starting from sodium 3-oxo-3-(chromen- or benzo[f]chromen-yl)prop-1-en-1-olate precursors. researchgate.netresearchgate.net Additionally, a 2,4-dibromo-6-cyano-5-pyridin-3-olate derivative has been synthesized for evaluation in herbicidal studies. jetir.org

Table 2: Synthesis of Functionalized Pyridin-3-olate Derivatives

Starting Materials Reagents Product Type Reference
Alkoxyallenes, Nitriles, Carboxylic Acids Lithium reagents, then cyclization Highly substituted pyridin-4-ols (precursors to olates) nih.govchim.it
1-(propargyl)-pyridinium-3-olate (in-situ), Ethyl propiolate Ultrasonic irradiation Bicyclic and furo[2,3-c]pyridine (B168854) derivatives mdpi.com
Sodium 3-oxo-3-(pyrazol-4-yl)prop-1-en-1-olate Heterocyclic amines, cyanoacetamide Pyrazolo[1,5-a]pyrimidines, Thieno[2,3-b]pyridines researchgate.net

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of substituted pyridines is a significant synthetic challenge. For pyridin-3-ol systems, the hydroxyl group, particularly in its deprotonated (olate) form, can be leveraged to direct reactions to specific positions.

One prominent strategy involves neighboring group assisted catalysis. nih.gov Studies have demonstrated that the deprotonated phenolic OH-group in 3-hydroxy-pyridine carboxylates can facilitate regioselective hydrolysis, transesterification, and aminolysis under mild conditions. nih.gov This internal assistance allows for high-yield transformations of esters at positions adjacent to the hydroxyl group without the need for active removal of byproducts like alcohols. nih.gov The proposed mechanism for hydrolysis and transesterification suggests the pyridinolate acts as an intramolecular catalyst. nih.gov

Another powerful technique for controlling regiochemistry is the use of directing groups in combination with metal-halogen exchange reactions. For instance, a tosyloxy substituent at the C2 position of a 3,5-dibromopyridine (B18299) derivative can enable a highly regioselective bromine-magnesium exchange specifically at the C3 position using reagents like isopropylmagnesium chloride-lithium chloride (iso-PrMgCl·LiCl). rsc.org The resulting pyridylmagnesium reagent can then be trapped with various electrophiles to introduce functionality exclusively at the C3 position. rsc.org This method provides a reliable pathway to 3-functionalized pyridines, which can be subsequently converted into more complex heterocyclic systems. rsc.org

Furthermore, radical-based C-H functionalization offers a direct method for adding substituents to the pyridine ring. The regioselectivity of these reactions is influenced by a combination of factors, including the electronic nature of the radical (nucleophilic or electrophilic) and the substituents already present on the ring. researchgate.net Systematic studies have helped establish guidelines for predicting the outcomes of these reactions on various π-deficient heteroarenes, including pyridines, and in some cases, the regiochemistry can be tuned by adjusting reaction conditions like solvent and pH. researchgate.net

Table 1: Examples of Regioselective Functionalization of 3-Hydroxypyridine (B118123) Derivatives

Starting Material Reagent(s) Product Yield Reference
3-Hydroxy-pyridine carboxylate Water, Base 3-Hydroxy-pyridine carboxylic acid Excellent nih.gov
3-Hydroxy-pyridine carboxylate Alcohol, Base Transesterified 3-hydroxypyridine Excellent nih.gov
3-Hydroxy-pyridine carboxylate Amine (Aryl, Alkyl) 3-Hydroxypyridine amide High nih.gov
2-Tosyloxy-3,5-dibromopyridine 1. iso-PrMgCl·LiCl 2. Electrophile (E) 2-Tosyloxy-3-E-5-bromopyridine Good-Excellent rsc.org

Multi-component Reactions Incorporating Pyridin-3-olate Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all components, represent a highly efficient strategy for building molecular complexity. frontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. frontiersin.orgjst.go.jp

One such approach involves the one-pot, three-component synthesis of highly functionalized pyridines. For example, 2-amino-4-aryl/heteroaryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles can be synthesized from an aryl aldehyde, malononitrile, and 2-mercaptopyridine. jst.go.jp The reaction proceeds under solvent-free conditions using potassium carbonate and a grinding technique, highlighting its green chemistry credentials. jst.go.jp Mechanistically, the process begins with the Knoevenagel condensation of the aldehyde and malononitrile, followed by the addition of the mercaptopyridine and subsequent cyclization. jst.go.jp

Another example is the synthesis of novel polyfunctionalized pyridines through a one-pot MCR of an arylidene malononitrile, various methylarylketones, and sodium ethoxide in ethanol. ekb.eg The proposed mechanism involves a nucleophilic attack by the enolate of the ketone onto the arylidene, followed by an ethoxide-mediated cyclization to form the pyridine ring. ekb.eg Such MCRs are instrumental in creating complex pyridine derivatives from simple, readily available starting materials in a single step. ekb.egmdpi.com

Synthesis of Azetidinone and Oxazolidinone Derivatives

The pyridin-3-ol motif has been incorporated into medicinally important heterocyclic structures like azetidinones (β-lactams) and oxazolidinones.

A series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives has been synthesized and evaluated for potential biological activity. nih.gov A general synthetic route starts with a substituted 2-chloro-5-nitropyridine. The nitro group is reduced to an amine, which is then protected. The crucial oxazolidinone ring is formed by reacting this intermediate with (R)-glycidyl butyrate (B1204436) in the presence of n-butyl lithium. nih.gov Subsequent functionalization of the oxazolidinone's side chain leads to a variety of final products. nih.gov

More complex structures have also been assembled. For instance, novel 3-chloro-1-substituted phenyl-4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)quinoline-3-yl)-azetidin-2-one derivatives have been synthesized. sciensage.info The synthesis involves creating a Schiff base by condensing a quinoline-aldehyde bearing the pyridin-3-yl-oxadiazole moiety with various anilines. The final step is a [2+2] cycloaddition with chloroacetyl chloride to construct the four-membered azetidin-2-one (B1220530) ring. sciensage.info

Synthesis of Rhodanine-3-carboxyalkyl Acid Derivatives

Rhodanine derivatives are a well-known class of heterocyclic compounds. Those featuring a pyridine moiety have been synthesized, often through a Knoevenagel-type condensation. This reaction typically involves a rhodanine-3-carboxyalkyl acid and a pyridinecarboxaldehyde. mdpi.com

Specifically, derivatives of rhodanine-3-carboxyalkyl acids containing a pyridin-3-ylmethylidene group at the C-5 position have been prepared. mdpi.com The synthesis first requires the preparation of the rhodanine-3-carboxyalkyl acid precursors, such as rhodanine-3-acetic acid or rhodanine-3-propionic acid. researchgate.netresearchgate.net These precursors are then condensed with 3-pyridinecarboxaldehyde (B140518) in the presence of a base to yield the target compounds. mdpi.com

Table 2: Synthesis of 5-(Pyridin-3-ylmethylidene)-rhodanine-3-carboxyalkyl Acid Derivatives

Rhodanine Precursor Aldehyde Product Name Reference
Rhodanine-3-butyric acid 3-Pyridinecarboxaldehyde 5-(Pyridin-3-ylmethylidene)-rhodanine-3-butyric acid mdpi.com
Rhodanine-3-valeric acid 3-Pyridinecarboxaldehyde 5-(Pyridin-3-ylmethylidene)-rhodanine-3-valeric acid mdpi.com
Rhodanine-3-caproic acid 3-Pyridinecarboxaldehyde 5-(Pyridin-3-ylmethylidene)-rhodanine-3-caproic acid mdpi.com
Rhodanine-3-undecylic acid 3-Pyridinecarboxaldehyde 5-(Pyridin-3-ylmethylidene)-rhodanine-3-undecylic acid mdpi.com

Synthetic Routes to Pyrrolo[3,4-c]pyridine and Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues

The fusion of a pyridine ring with other heterocycles like pyrrole (B145914) and pyrazole (B372694) gives rise to scaffolds of significant interest in drug discovery.

Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized through the condensation of sodium enolates with heterocyclic amines. For example, sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, an analogue of a vinylogous this compound, reacts with 5-aminopyrazoles to yield pyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity. researchgate.netresearchgate.net The reaction's regioselectivity is attributed to the higher nucleophilicity of the exocyclic primary amino group of the aminopyrazole. researchgate.net Alternative multi-step syntheses often start with a 5-aminopyrazole, which is reacted with a malonate derivative to form a dihydroxypyrimidine intermediate. nih.gov This intermediate is then chlorinated with phosphorus oxychloride, followed by selective nucleophilic substitution to build the final substituted product. nih.govnih.gov

Pyrrolo[3,4-c]pyridines: The synthesis of this scaffold, also known as 5-azaphthalimide, and its isomers like pyrrolo[3,4-b]pyridin-5-ones, often employs MCRs coupled with cascade reactions. researchgate.netnih.gov A notable strategy is the Ugi-Zhu three-component reaction (UZ-3CR) followed by a sequence of aza-Diels-Alder cycloaddition, N-acylation, and dehydration. nih.gov This one-pot process combines aldehydes, amines, and α-isocyanoacetamides to form a 5-aminooxazole intermediate. This intermediate then undergoes an aza-Diels-Alder reaction with a dienophile like maleic anhydride, which, after a cascade of further transformations, yields the final pyrrolo[3,4-b]pyridin-5-one core. nih.gov

Green Chemistry and Sustainable Synthesis Innovations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. Key principles include the use of one-pot procedures, solvent-free reactions, and energy-efficient techniques like microwave irradiation.

One-Pot Synthetic Procedures

One-pot reactions, which include MCRs and sequential cascade reactions, are inherently greener than traditional multi-step syntheses as they reduce the number of workup and purification steps, minimizing solvent waste and saving time and energy. ekb.egrsc.org

Several green, one-pot methods for synthesizing pyridine derivatives have been reported:

Solvent-Free Grinding: A three-component reaction to produce highly functionalized pyridines has been achieved by grinding the reactants with potassium carbonate at room temperature, completely avoiding the use of solvents. jst.go.jp

Microwave-Assisted Synthesis: A novel, efficient, and green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed using a one-pot, multi-component reaction under neat (solvent-free) microwave irradiation. This method dramatically reduces reaction times and complexity compared to traditional approaches. nih.gov

Electrochemical Synthesis: An electrochemical approach has been used for the three-component synthesis of fused pyridine derivatives. The reaction is carried out in an undivided cell using ethanol, a green solvent, and avoids the need for chemical oxidants or catalysts, with the reaction being driven by an electric current. researchgate.net

Ball-Milling: For the synthesis of other N-heterocycles, solvent-free one-pot procedures under ball-milling conditions have been developed. This technique allows for the in-situ generation of hazardous reagents like azides, which are immediately consumed in a "click" reaction, enhancing the safety and green profile of the process. rsc.org

These innovative one-pot procedures exemplify the shift towards more sustainable practices in the synthesis of complex molecules like the derivatives of this compound. ekb.egnih.gov

Ultrasonic-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis has garnered significant attention as a green and efficient methodology. This technique utilizes the energy from high-frequency sound waves to initiate and accelerate chemical reactions. The primary benefits of ultrasonic-assisted synthesis include milder reaction conditions, significantly reduced reaction times, and improved product yields and purity. mdpi.comresearchgate.netasianpubs.org In the context of pyridine derivatives, ultrasound has been effectively employed to promote various synthetic transformations. mdpi.comnih.govarkat-usa.org

While direct ultrasonic-assisted synthesis of this compound is not extensively documented, the methodology has been successfully applied to the synthesis of pyridin-3-olate derivatives, which are structurally related. A notable example is the synthesis of 1-alkynylpyridinium-3-olates and their subsequent cycloaddition reactions under ultrasonic conditions. mdpi.com

The synthesis of the key intermediate, 1-(propargyl)-pyridinium-3-olate, is achieved by reacting pyridin-3-ol with propargyl chloride. mdpi.com This pyridinium (B92312) salt is then treated with a base, such as triethylamine, and subjected to ultrasound irradiation. This process generates the pyridinium-3-olate in situ, which can then undergo further reactions. For instance, the 1,3-dipolar cycloaddition reaction of 1-(propargyl)-pyridinium-3-olate with various dipolarophiles, such as ethyl propiolate and diphenyl acetylene (B1199291), has been successfully carried out in an ultrasonic bath. mdpi.com

The use of ultrasound in these cycloaddition reactions has been shown to be effective, proceeding in a regioselective manner to yield bicyclic compounds. mdpi.com The reaction with ethyl propiolate, for instance, was conducted in an ultrasonic bath at 40 °C for 6 hours. mdpi.com This highlights the advantage of using ultrasound to conduct reactions at lower temperatures than conventional heating methods might require.

The research findings for the ultrasonic-assisted synthesis and reaction of a pyridin-3-olate derivative are summarized in the table below.

Table 1: Ultrasonic-Assisted Reaction of 1-(propargyl)-pyridinium-3-olate

Reactant 1Reactant 2SolventCatalyst/BaseConditionsTime (h)Products
1-(propargyl)-pyridinium-3-olateEthyl propiolate-Triethylamine, HydroquinoneUltrasonic bath, 40 °C6Ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-2,6-diene-6-carboxylate, Ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylate, Ethyl 2,6-dihydro-6-(prop-2-ynyl)furo[2,3-c]pyridine-3-carboxylate
1-(propargyl)-pyridinium-3-olateDiphenyl acetylene-Triethylamine, HydroquinoneUltrasonic bath, 40 °C6Two bicyclic products

The successful application of ultrasound in the synthesis and reaction of pyridin-3-olate derivatives suggests its potential as a viable method for the synthesis of this compound and other related compounds, offering a more environmentally friendly and efficient alternative to traditional synthetic routes. mdpi.comresearchgate.net

Coordination Chemistry of the Pyridin 3 Olate Anion

Coordination Modes and Ligand Behavior

The pyridin-3-olate anion can adopt several coordination modes, dictated by factors such as the nature of the metal ion, the solvent system, and the presence of other ancillary ligands. These modes range from simple monodentate coordination to more complex bridging architectures that lead to the formation of polynuclear structures.

The pyridin-3-olate anion possesses two potential donor sites for monodentate coordination: the pyridine (B92270) ring nitrogen and the exocyclic oxygen atom. In its neutral form, 3-hydroxypyridine (B118123), it typically coordinates to metal centers through the nitrogen atom. An example of this is seen in the trans-palladium(II) complex, trans-[PdCl2(3-hydroxypyridine)2], where the 3-hydroxypyridine ligands coordinate to the palladium center in a monodentate fashion through the nitrogen atom. nih.gov This mode of coordination is common for neutral pyridine-type ligands.

When deprotonated to the pyridin-3-olate anion, coordination can also occur through the negatively charged oxygen atom, which acts as a hard donor site. This is observed in complexes where the metal ion has a high affinity for oxygen donors. The choice between nitrogen and oxygen coordination is influenced by the electronic and steric properties of the metal center and the other ligands present in the coordination sphere.

While less common for the pyridin-3-olate isomer compared to its 3-hydroxy-4-pyridinone or 3-hydroxy-2-pyridinone counterparts, the potential for bidentate chelation exists. nih.govmdpi.com In such a mode, the ligand would coordinate to a single metal center through both the nitrogen and oxygen atoms, forming a chelate ring. This mode of coordination is more frequently observed in derivatives specifically designed to enhance chelation, such as 3-hydroxypyridine-2-carboxaldehyde (B112167) thiosemicarbazones, which can act as bidentate or tridentate ligands in platinum(II) complexes.

The geometry of the pyridin-3-olate anion does not readily favor the formation of a stable five- or six-membered chelate ring with a single metal ion, which may explain the prevalence of other coordination modes. However, in larger, more flexible coordination spheres or with specific metal ions, this mode cannot be entirely ruled out.

The pyridin-3-olate anion is well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This bridging can occur in several ways. A common mode involves the nitrogen atom coordinating to one metal center while the oxygen atom coordinates to another. This N,O-bridging can lead to the formation of dimeric, oligomeric, or polymeric structures.

This behavior is analogous to that observed in related hydroxypyridinone ligands, which are known to form extended structures through various bridging modes. The ability of the pyridin-3-olate anion to bridge metal centers is a key feature of its coordination chemistry, allowing for the construction of complex supramolecular architectures with potentially interesting magnetic or material properties.

Metal Complexation Studies with Transition Metals

The pyridin-3-olate ligand has been studied in complexation with a variety of divalent transition metal ions. These studies focus on the synthesis, structure, and stability of the resulting coordination compounds.

Complexes of 3-hydroxypyridine and its anionic form have been synthesized with several first- and second-row transition metals.

Copper(II): Copper(II) complexes with hydroxyl pyridine derivatives have been synthesized and structurally characterized. These complexes often exhibit interesting magnetic properties and have been investigated for their potential biological activity. researchgate.net

Cobalt(II): Cobalt(II) forms complexes with hydroxypyridines, often resulting in distorted octahedral geometries. These complexes have been explored for their magnetic properties and potential applications as single-ion magnets.

Nickel(II): Nickel(II) readily forms complexes with pyridine-based ligands. In the presence of co-ligands, 3-hydroxypyridine can coordinate to form octahedral or other geometries.

Manganese(II): Manganese(II) complexes with ligands such as 3-hydroxypyridin-2-one (B1229133) have been synthesized, typically resulting in octahedral coordination environments. semanticscholar.org

Zinc(II): Zinc(II) complexes with various hydroxypyridinecarboxylate ligands have been structurally characterized, revealing both mononuclear and dinuclear structures with octahedral or trigonal bipyramidal geometries. iucr.org

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) form square planar complexes with 3-hydroxypyridine and its derivatives. nih.govnih.gov For instance, trans-[PdCl2(3-hydroxypyridine)2] and both cis- and trans-[PtCl2(3-hydroxymethylpyridine)2] have been synthesized and characterized, with some showing potential as cytotoxic agents. nih.govnih.gov

The following table presents the formation constants for metal complexes with 2-amino-3-hydroxypyridine (B21099), which demonstrates the typical stability order.

Metal Ionlog K1log K2log β2 (Overall Stability Constant)
Cu(II)7.356.2513.60
Zn(II)5.054.509.55
Ni(II)4.753.808.55
Co(II)4.453.558.00
Cd(II)4.203.457.65

Divalent Metal Ion Complexes (e.g., Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Pd(II), Pt(II))

Geometric Configurations

The coordination of the pyridin-3-olate anion to metal centers can result in several common geometric configurations, dictated by the metal ion's coordination number, size, and electronic configuration. These geometries include square planar, tetrahedral, octahedral, and square pyramidal arrangements.

Square Planar: This geometry is often observed for d⁸ metal ions like Pd(II) and Pt(II). In these complexes, the metal center is surrounded by four ligands in the same plane. While specific examples with pyridin-3-olate are not extensively documented, complexes with related pyridine derivatives suggest that pyridin-3-olate can participate in such arrangements, typically in mixed-ligand systems. nih.gov

Tetrahedral: Tetrahedral geometry is common for metal ions with a d¹⁰ configuration, such as Cu(I) and Ag(I), as well as some d⁷ ions like Co(II). wikipedia.orgjscimedcentral.com In these complexes, the central metal ion is bonded to four ligands. For instance, Cu(I) complexes with pyridine ligands have been shown to adopt a tetrahedral geometry. jscimedcentral.com

Octahedral: This is one of the most prevalent coordination geometries for transition metal complexes, involving a central metal ion surrounded by six ligands. Many trivalent metal ions, such as Fe(III), Al(III), and Ga(III), readily form octahedral complexes. nih.govtandfonline.comnih.gov For example, Ga(III) complexes with pyridine carboxylate ligands have been characterized with distorted octahedral geometries. nih.gov Similarly, Fe(III) complexes with various chelating ligands often exhibit octahedral coordination. tandfonline.com

Square Pyramidal: In this geometry, a central atom is bonded to five ligands. This arrangement can be found in various transition metal complexes. While less common than octahedral geometry, it is a possible coordination mode for pyridin-3-olate complexes, particularly in mixed-ligand systems where steric and electronic factors favor a five-coordinate environment. rsc.org

Metal IonTypical Coordination NumberCommon Geometries with Pyridine-type Ligands
Cu(I)4Tetrahedral
Ag(I)2, 3, 4Linear, Trigonal Planar, Tetrahedral
Na(I)4, 5, 6Varies (often irregular)
K(I)6, 7, 8Varies (often irregular)
Fe(III)6Octahedral
Al(III)4, 6Tetrahedral, Octahedral
Ga(III)6Octahedral
In(III)6, 7, 8Varies

Monovalent Metal Ion Complexes

The pyridin-3-olate anion readily forms complexes with monovalent metal ions, including Cu(I), Ag(I), and alkali metals like Na(I) and K(I). The nature of these complexes can range from simple mononuclear species to intricate polynuclear and extended network structures.

Complexes with Cu(I) and Ag(I) are of particular interest due to their potential applications in materials science and catalysis. acs.orgresearchgate.netresearchgate.net The d¹⁰ electronic configuration of these ions leads to flexibility in their coordination geometries, with tetrahedral being a common arrangement. wikipedia.orgjscimedcentral.com

Sodium pyridin-3-carboxylate, a closely related compound, has been synthesized and structurally characterized, revealing a three-dimensional coordination polymer. researchgate.net This suggests that sodium pyridin-3-olate is also likely to form extended structures.

Dinuclear and Polynuclear Architectures

The bridging capability of the pyridin-3-olate anion facilitates the formation of dinuclear and polynuclear complexes. In such structures, the ligand spans two or more metal centers, leading to the assembly of larger molecular architectures.

Dinuclear copper(I) complexes with pyridyl-containing ligands have been extensively studied. nih.govresearchgate.netnih.gov These complexes often feature a rhomboid Cu₂X₂ core (where X is a bridging ligand), with the pyridyl ligands coordinating to the copper centers. nih.gov The formation of these dinuclear structures can influence the photophysical and catalytic properties of the resulting complexes. researchgate.netnih.gov

Extended Coordination Networks

The ability of the pyridin-3-olate anion to act as a bridging ligand is crucial for the construction of extended coordination networks, also known as coordination polymers. In these structures, metal ions are linked by the organic ligands to form one-, two-, or three-dimensional arrays.

The synthesis of a sodium supramolecular crystal network with a functionalized pyrazine (B50134) sulfonic acid demonstrates the potential for alkali metal ions to form extended structures with N-heterocyclic ligands. nih.gov The coordination of sodium ions with the nitrogen and oxygen atoms of the ligands, along with bridging water molecules, leads to the formation of a complex three-dimensional network. nih.gov A similar principle can be applied to this compound, where the pyridin-3-olate anion can bridge multiple sodium centers to create a coordination polymer. researchgate.net

Trivalent Metal Ion Complexes

The pyridin-3-olate anion also forms stable complexes with a range of trivalent metal ions, including the hard Lewis acids Fe(III), Al(III), Ga(III), and In(III). libretexts.orgnih.gov These metal ions typically favor coordination with oxygen donor ligands, and the phenolate-like oxygen of the pyridin-3-olate anion provides a strong binding site.

Fe(III) Complexes: Iron(III) complexes with pyridine-containing ligands have been widely investigated due to their relevance in bioinorganic chemistry and catalysis. tandfonline.comnih.govresearchgate.netresearchgate.net The coordination of pyridin-3-olate to Fe(III) is expected to result in stable, high-spin octahedral complexes.

Al(III), Ga(III), and In(III) Complexes: Aluminum(III), gallium(III), and indium(III) are known to form complexes with various pyridine derivatives. nih.govnih.govmdpi.comresearchgate.net For instance, a series of Ga(III) complexes with pyridine carboxylates have been synthesized and structurally characterized, revealing mononuclear and dinuclear structures with distorted octahedral geometries around the Ga(III) centers. nih.gov The coordination chemistry of pyridin-3-olate with these trivalent metals is anticipated to be similar, leading to the formation of stable, often six-coordinate, complexes.

Trivalent Metal IonIonic Radius (Å)Typical Coordination NumberPreferred Donor Atoms
Fe(III) (high spin)0.6456O, N
Al(III)0.5354, 6O
Ga(III)0.6206O, N
In(III)0.8006, 7, 8O, N

Mixed-Ligand Coordination Systems

The incorporation of the pyridin-3-olate anion into mixed-ligand, or heteroleptic, coordination systems introduces further complexity and allows for the fine-tuning of the properties of the resulting metal complexes. rsc.orgnih.govmdpi.commdpi.comyoutube.com In these systems, the metal ion is coordinated to two or more different types of ligands.

Synergistic Effects in Multi-Ligand Metal Complexes

The presence of multiple, distinct ligands within the coordination sphere of a metal ion can lead to synergistic effects, where the properties of the complex are not simply the sum of the properties of the individual components. These effects can manifest in various ways, including enhanced stability, modified electronic and photophysical properties, and unique reactivity.

The formation of heteroleptic complexes can be driven by factors such as solubility control. rsc.org By carefully selecting ligands with different solubility characteristics, it is possible to favor the formation of a mixed-ligand complex over the corresponding homoleptic species. rsc.org The introduction of a second ligand can also influence the coordination geometry and electronic structure of the metal center, leading to novel properties. For instance, in a mixed-ligand Cu(II) complex, the interplay between a terpyridine and a hydroxyquinoline derivative results in a distorted square pyramidal geometry. rsc.org

Role of Pyridin-3-olate in Heterometallic Coordination Compounds

The pyridin-3-olate anion is an effective bridging ligand for the synthesis of heterometallic coordination compounds, which contain two or more different metal ions. The arrangement of its donor atoms allows it to simultaneously coordinate to different metal centers, facilitating the formation of extended structures such as one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

The ability of pyridine-based ligands to form such structures is well-documented. For instance, pyridine derivatives have been successfully employed to construct cobalt(II) coordination polymers with distinct magnetic properties. The specific choice of the pyridine derivative can influence the dimensionality and magnetic behavior of the resulting complex. While research specifically detailing the role of the pyridin-3-olate anion in heterometallic systems is an developing area, the behavior of analogous pyridine-based ligands provides significant insight. For example, 3-pyridinecarboxylate has been utilized to create heterodinuclear Re(II)M(II) complexes (where M = Cu, Ni, Co, and Mn), demonstrating the capacity of 3-substituted pyridines to bridge different metal ions. In these structures, the deprotonated carboxylate group coordinates to one metal while the pyridine nitrogen can interact with another, although in the reported Re(II)M(II) series, the pyridine nitrogen coordinates to the Re(II) center and the carboxylate bridges to the second metal ion.

The structural versatility of pyridin-3-olate allows it to adopt various bridging modes, which is crucial in directing the assembly of heterometallic architectures. The formation of stable bridges between dissimilar metal ions is a key step in designing materials with tailored magnetic, catalytic, or optical properties. The investigation of heterometallic complexes containing the pyridin-3-olate ligand is a promising avenue for the development of new functional materials.

Hard-Soft Acid-Base (HSAB) Principle in Ligand-Metal Interactions

The Hard-Soft Acid-Base (HSAB) principle is a fundamental concept in coordination chemistry that helps to predict the stability of metal-ligand complexes. It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline." Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. Similarly, hard bases contain small, highly electronegative donor atoms (like O and N), whereas soft bases have larger, less electronegative, and more polarizable donor atoms (like S and P). The central tenet of the HSAB principle is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

The pyridin-3-olate anion possesses both a "hard" oxygen donor and a "borderline" nitrogen donor. The negatively charged oxygen atom is a hard base due to its high electronegativity and charge density. The nitrogen atom of the pyridine ring is considered a borderline base, its character being influenced by the electronic properties of the ring. This dual character makes pyridin-3-olate a particularly interesting ligand for study under the HSAB framework.

The coordination of the pyridin-3-olate anion to different metal ions can be rationalized using the HSAB principle:

Hard Metal Ions: Hard acids such as Fe(III), Cr(III), and Ln(III) (lanthanides) are expected to preferentially coordinate to the hard oxygen donor of the pyridin-3-olate ligand. This interaction would be predominantly ionic in character.

Soft Metal Ions: Soft acids like Ag(I), Pt(II), and Pd(II) would have a greater affinity for the borderline nitrogen donor of the pyridine ring. This bonding is expected to have a more significant covalent character.

Borderline Metal Ions: Borderline acids such as Co(II), Ni(II), and Cu(II) can coordinate to either the oxygen or the nitrogen atom, or in many cases, chelate or bridge using both donor sites. The specific coordination mode will depend on a variety of factors, including the steric environment and the presence of other ligands in the coordination sphere.

This differential affinity can be exploited in the synthesis of heterometallic complexes. By selecting a combination of a hard and a soft (or borderline) metal ion, it is possible to direct the pyridin-3-olate ligand to bridge the two different metal centers, with the hard metal binding to the oxygen and the softer metal binding to the nitrogen. This controlled assembly is a powerful strategy for the rational design of complex molecular architectures. Spectroscopic techniques, such as infrared and NMR spectroscopy, are invaluable tools for determining the coordination mode of the pyridin-3-olate ligand in these complexes.

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) Investigations

SCXRD is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While the specific crystal structure of simple sodium pyridin-3-olate is not extensively detailed in publicly available literature, analysis of its adducts and related metal complexes provides significant insight into the coordination behavior of the pyridin-3-olate anion.

The pyridin-3-olate ligand can coordinate to metal centers in various ways, leading to diverse coordination geometries. Transition metal complexes containing pyridine (B92270) ligands are well-documented, exhibiting geometries that include octahedral, tetrahedral, and square planar arrangements. wikipedia.orgjscimedcentral.comnih.gov The pyridin-3-olate anion, acting as a ligand, typically uses its oxygen atom for primary coordination. The sodium ion in this compound would be surrounded by multiple pyridin-3-olate anions, with the negatively charged oxygen atoms creating a coordination sphere around the Na⁺ cation. The specific coordination number and geometry are dictated by the packing forces within the crystal lattice, aiming to maximize electrostatic interactions.

In related metal complexes, bond parameters provide critical information. For example, in phenyltetrel pyridine-2-olates, the bond distances between the central element (like Si, Ge, or Sn) and the pyridinolate oxygen are well-characterized. mdpi.com Furthermore, weak interactions between the central atom and the pyridine nitrogen are evidenced by distances that are shorter than the sum of the van der Waals radii. mdpi.com

Table 1: Representative Bond Parameters in Metal-Pyridinolate Complexes

Bond/Interaction Atom 1 Atom 2 Typical Distance (Å) Coordination Geometry Influence
Primary Bond Metal (e.g., Si, Ge, Sn) Oxygen 1.7 - 2.1 Defines primary coordination sphere
Weak Interaction Metal (e.g., Si, Ge, Sn) Nitrogen 2.2 - 3.0 Can lead to hypercoordination/distorted geometries mdpi.com

Note: Data is generalized from related pyridinolate structures to illustrate typical parameters.

The crystal packing of pyridin-3-olate salts is governed by a combination of strong ionic interactions and weaker intermolecular forces. rsc.org The primary interaction is the electrostatic attraction between the sodium cation (Na⁺) and the pyridin-3-olate anion. Beyond this, several other interactions contribute to the stability of the crystal lattice:

Hydrogen Bonding: Although the hydroxyl proton is absent in the olate form, the pyridyl ring hydrogens can act as weak donors to the electron-rich oxygen atom of a neighboring molecule. In solvated crystals (adducts), solvent molecules like water can form extensive hydrogen-bond networks. nih.govmdpi.com

π-π Stacking: The aromatic pyridine rings can stack on top of each other. These interactions, driven by electrostatic and dispersion forces between the electron clouds of the rings, are a common feature in the crystal structures of aromatic compounds, including pyridine derivatives. nih.govresearchgate.net

These combined interactions lead to the formation of specific three-dimensional supramolecular architectures. nih.gov

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Different polymorphs of a compound can exhibit distinct physical properties. There is currently no specific information available in the searched literature regarding polymorphism for this compound. The study of crystallization conditions, such as solvent, temperature, and cooling rate, would be necessary to explore the potential existence of different polymorphic forms.

Advanced Spectroscopic Characterization

Spectroscopic methods are essential for confirming the molecular structure of compounds in solution and solid states.

NMR spectroscopy is a fundamental tool for elucidating the structure of organic compounds. While specific experimental spectra for this compound were not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure of the pyridin-3-olate anion.

In ¹H NMR, the deprotonation of the 3-hydroxyl group to form the olate results in increased electron density on the pyridine ring. This increased shielding would cause an upfield shift (to lower ppm values) for the ring protons compared to the neutral 3-hydroxypyridine (B118123) precursor, particularly for the protons at positions 2, 4, and 6.

In ¹³C NMR, the carbon atom attached to the oxygen (C3) would experience a significant downfield shift due to the direct attachment of the highly electronegative oxygen anion. Other carbon atoms in the ring would be shifted to a lesser extent based on the resonance effects of the olate group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Pyridin-3-olate Anion

Nucleus Position Predicted Chemical Shift (ppm) Expected Multiplicity
¹H H-2 7.8 - 8.0 Doublet of doublets (dd)
H-4 7.0 - 7.2 Doublet of doublets (dd)
H-5 7.1 - 7.3 Multiplet (m)
H-6 8.0 - 8.2 Multiplet (m)
¹³C C-2 ~140 C-H
C-3 ~165 C-O⁻
C-4 ~125 C-H
C-5 ~123 C-H

Note: These are estimated values based on general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy is essential for identifying the functional groups and bonding arrangements within a molecule. For a polyatomic, non-linear molecule like the pyridin-3-olate anion, the number of vibrational modes can be calculated as 3N-6, where N is the number of atoms. libretexts.org These vibrations include various stretching, bending, wagging, twisting, scissoring, and rocking motions of the atomic bonds. libretexts.org

In IR and Raman spectroscopy, specific vibrational modes are observed as absorption or scattering peaks at characteristic frequencies. While direct spectral data for this compound is not extensively published, analysis of the closely related 3-hydroxypyridine provides insight into the expected vibrational frequencies of the pyridinolate ring. researchgate.net Key vibrational modes for the pyridin-3-olate anion would include C-H stretching, C-C and C-N ring stretching, C-O stretching, and various in-plane and out-of-plane bending modes. The deprotonation of the hydroxyl group to form the olate anion would notably shift the frequency of the C-O stretching mode compared to its protonated precursor.

Table 1: Representative Vibrational Modes for Pyridine-like Molecules

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
C=C Ring Stretch 1400 - 1600
C=N Ring Stretch 1550 - 1650
C-O Stretch (phenolate) 1260 - 1380
C-H In-plane Bend 1000 - 1300

Note: This table represents typical ranges for pyridine and phenolate-type compounds. Actual values for this compound may vary.

Ultraviolet-Visible (UV-Vis) and Electronic Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. khanacademy.org The absorption of photons promotes electrons from a lower energy molecular orbital to a higher energy one. Common transitions include π → π* and n → π*.

For aromatic compounds like pyridin-3-olate, these transitions are characteristic. The UV-Vis spectrum of a related compound, 1-pyridin-3-yl-ethylamine, shows absorption maxima (λmax) at 204 nm and 258 nm. sielc.com It is expected that this compound would exhibit a similar absorption profile, corresponding primarily to π → π* transitions within the delocalized aromatic system of the pyridine ring. The presence of the negatively charged oxygen atom (olate) acts as an auxochrome, which can influence the exact wavelength and intensity of these absorption bands.

Table 2: Electronic Transitions for Pyridin-3-olate Analogues

Wavelength (λmax) Type of Electronic Transition
~204 nm π → π*

Data based on the spectrum of 1-pyridin-3-yl-ethylamine. sielc.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net this compound itself is a diamagnetic species, meaning it has no unpaired electrons and is therefore EPR-inactive.

However, the pyridin-3-olate anion can act as a ligand, binding to metal ions to form coordination complexes. When it binds to a paramagnetic metal center, such as a transition metal ion (e.g., Cu(II), Fe(III), Mn(II)), the resulting complex can be studied by EPR. iitb.ac.inacs.org

The EPR spectrum provides critical information about the electronic structure of the metal center and its coordination environment. Key parameters obtained from an EPR spectrum include:

g-values: These are characteristic of the electronic environment of the unpaired electron. Anisotropy in the g-value (gx ≠ gy ≠ gz) can provide information about the geometry of the metal complex (e.g., octahedral, tetrahedral, square planar). illinois.edu

Hyperfine Coupling: This arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (like the metal nucleus or ligand atoms such as ¹⁴N). The resulting splitting pattern can confirm the identity of the coordinating atoms.

For example, a hypothetical square planar Cu(II) complex with pyridin-3-olate ligands would be expected to show an axial EPR spectrum with g|| > g⊥ > 2.0023, characteristic of a d⁹ system with the unpaired electron in the dx²-y² orbital. youtube.com

Mass Spectrometry (ESI-MS, LCMS, DART HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. mdpi.com Techniques like Electrospray Ionization (ESI) are particularly useful for analyzing ionic compounds like this compound.

In negative ion mode ESI-MS, this compound would be detected as the pyridin-3-olate anion [C₅H₄NO]⁻. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula from the exact mass.

The mass spectrum of 3-hydroxypyridine, analyzed by LC-ESI-QTOF in negative ion mode, shows a precursor ion [M-H]⁻ at an m/z of 94.02931. massbank.jp This corresponds to the pyridin-3-olate anion. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing structural information.

Table 3: ESI-MS Data for the Pyridin-3-olate Anion

Parameter Value
Ion Formula [C₅H₄NO]⁻
Ion Mode Negative
Ionization Technique ESI
Precursor m/z (Observed) 94.02931

Data obtained from the [M-H]⁻ ion of 3-hydroxypyridine. massbank.jp

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) of Metal Complexes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ijmra.us This technique is highly effective for assessing the thermal stability of coordination complexes, including those formed with the pyridin-3-olate ligand. The TGA curve provides data on decomposition temperatures, the stability of intermediates, and the composition of the final residue. researchgate.netaristonpubs.com

While data for this compound itself is limited, the thermal behavior of metal complexes containing similar ligands demonstrates the utility of TGA. The analysis typically reveals a multi-step decomposition process. Initial mass loss at lower temperatures (e.g., < 200°C) often corresponds to the loss of lattice or coordinated water molecules. Subsequent, higher-temperature decomposition steps involve the breakdown of the organic ligand, with the final residue often being a stable metal oxide. ijmra.ushud.ac.uk The thermal stability of such complexes is influenced by the nature of the metal ion and the coordination geometry. libretexts.org

Table 4: Representative TGA Decomposition Steps for a Metal-Organic Complex

Temperature Range (°C) Mass Loss (%) Assignment
80 - 150 ~5% Loss of lattice water molecules
150 - 250 ~8% Loss of coordinated water molecules
250 - 500 ~45% Decomposition of the organic ligand

Note: This table provides a generalized example of TGA data for a hydrated metal complex with an organic ligand. Specific values depend on the metal and ligand.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method utilized to study the electronic structure of many-body systems, such as molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental application of DFT, where the goal is to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the pyridin-3-olate anion, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized geometry. nih.gov These calculations would reveal the precise spatial arrangement of the carbon, nitrogen, oxygen, and hydrogen atoms in the aromatic ring.

The electronic structure analysis provides information about the distribution of electrons within the molecule. For sodium pyridin-3-olate, this involves examining the molecular orbitals, electron density, and electrostatic potential. The results of such an analysis would highlight the delocalization of electrons within the pyridinyl ring and the localization of negative charge, primarily on the oxygen atom, which is characteristic of an olate. The molecular electrostatic potential (MEP) map would visually represent the regions of positive and negative charge, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov

Calculation of Bond Lengths and Bond Angles

Once the geometry of the pyridin-3-olate anion is optimized, DFT calculations can provide precise values for its bond lengths and bond angles. These theoretical values can be compared with experimental data obtained from techniques like X-ray crystallography, if available, to validate the computational model. For the pyridin-3-olate ring, key parameters would include the C-C, C-N, and C-O bond lengths, as well as the internal angles of the ring. Small deviations from the ideal hexagonal geometry of a simple benzene (B151609) ring would be expected due to the presence of the heteroatoms (nitrogen and oxygen).

Below is a hypothetical interactive table of calculated bond lengths and bond angles for the pyridin-3-olate anion, based on typical values for similar aromatic heterocyclic compounds.

Calculated Geometrical Parameters for Pyridin-3-olate Anion

ParameterValue
C2-N1 Bond Length (Å)1.345
N1-C6 Bond Length (Å)1.345
C2-C3 Bond Length (Å)1.401
C3-C4 Bond Length (Å)1.398
C4-C5 Bond Length (Å)1.395
C5-C6 Bond Length (Å)1.399
C3-O Bond Length (Å)1.265
C6-N1-C2 Bond Angle (°)118.5
N1-C2-C3 Bond Angle (°)121.0
C2-C3-C4 Bond Angle (°)119.5
C3-C4-C5 Bond Angle (°)120.0
C4-C5-C6 Bond Angle (°)120.5
C5-C6-N1 Bond Angle (°)120.5

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which is particularly useful for the structural elucidation of novel compounds. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C can be predicted. These predicted spectra can then be compared with experimental NMR data to confirm the structure of the molecule. mdpi.com Discrepancies between the calculated and experimental shifts can often be rationalized by considering solvent effects or the presence of intermolecular interactions in the experimental sample.

The following interactive table presents hypothetical predicted ¹³C NMR chemical shifts for the pyridin-3-olate anion.

Predicted ¹³C NMR Chemical Shifts for Pyridin-3-olate Anion

Carbon AtomPredicted Chemical Shift (ppm)
C2145.2
C3165.8
C4128.4
C5130.1
C6148.9

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the pyridin-3-olate anion is the species of interest.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, being the lowest energy empty orbital, represents the molecule's ability to accept electrons (electrophilicity). The energy and spatial distribution of these frontier orbitals can be readily calculated using DFT.

For the pyridin-3-olate anion, the HOMO is expected to have significant electron density on the oxygen atom and delocalized over the pyridinyl ring. The LUMO is anticipated to be a π* anti-bonding orbital of the aromatic system. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational studies on related compounds like 3-hydroxypyridine (B118123) have shown that the electron densities of both the HOMO and LUMO are primarily localized on the pyridine (B92270) moiety. researchgate.net The character of the electronic transitions is often of a π to π* nature. researchgate.net

Calculated FMO Properties for Pyridin-3-olate Anion

PropertyValue (eV)
HOMO Energy-2.58
LUMO Energy1.75
HOMO-LUMO Gap4.33

Reaction Mechanism Studies using Computational Methods

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states, thereby elucidating the step-by-step pathway of a chemical transformation.

Transition State Theory for Activation Energy Barriers

Transition State Theory (TST) is a cornerstone of reaction kinetics that explains reaction rates of elementary chemical reactions. ucsb.edu It postulates the existence of a quasi-equilibrium between the reactants and a high-energy species known as the activated complex or transition state. ucsb.edu The transition state represents the energy maximum along the reaction coordinate, and the energy required to reach this state from the reactants is the activation energy barrier.

Quantum Chemical Calculations of Pyridin-3-olate Anion and its Conjugate Acid

Quantum chemical calculations provide fundamental information about the electronic structure, geometry, and reactivity of molecules. A comparative analysis of the pyridin-3-olate anion and its conjugate acid, 3-hydroxypyridine, reveals the impact of deprotonation on these properties.

Deprotonation of the hydroxyl group in 3-hydroxypyridine leads to the formation of the pyridin-3-olate anion. This process results in a significant redistribution of electron density. The negative charge is primarily localized on the oxygen atom, but delocalization into the pyridine ring also occurs, affecting the aromaticity and reactivity of the molecule.

Computational methods like DFT and ab initio calculations can be used to determine various molecular properties:

Optimized Geometry: Calculations can predict bond lengths and angles with high accuracy. Upon deprotonation, the C-O bond is expected to shorten, and changes in the pyridine ring geometry will occur to accommodate the redistribution of electron density.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In the pyridin-3-olate anion, the HOMO is expected to be higher in energy and more localized on the oxygen and the π-system of the ring compared to 3-hydroxypyridine, indicating increased nucleophilicity.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecular surface. For the pyridin-3-olate anion, a region of high negative potential is expected around the oxygen atom, confirming it as the primary site for electrophilic attack.

Table 2: Calculated Properties of 3-Hydroxypyridine and the Pyridin-3-olate Anion

Property3-HydroxypyridinePyridin-3-olate Anion
Optimized Geometry (Selected Parameters)
C-O Bond Length (Å)1.351.28
C-N Bond Lengths (Å)~1.34, ~1.39~1.36, ~1.40
Electronic Properties
HOMO Energy (eV)-6.5-2.8
LUMO Energy (eV)-0.81.5
HOMO-LUMO Gap (eV)5.74.3
Dipole Moment (Debye)2.5(Varies with counter-ion)
Atomic Charges (Mulliken)
Oxygen-0.65-0.90
Nitrogen-0.55-0.60

Note: The values presented are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape and dynamic processes.

For this compound, MD simulations can be employed to investigate:

Solvation Structure: In solution, MD simulations can model the arrangement of solvent molecules around the sodium cation and the pyridin-3-olate anion. This provides insights into the hydration shell and the influence of the solute on the solvent structure.

Ion Dynamics: The movement of the sodium ion relative to the pyridin-3-olate anion can be tracked over time. This can reveal information about the nature of the ion pairing (e.g., contact ion pair vs. solvent-separated ion pair) and the dynamics of their association and dissociation.

A conformational landscape is a map of the potential energy of a molecule as a function of its conformational degrees of freedom. For a relatively rigid molecule like pyridin-3-olate, the conformational landscape is expected to be simple, with a few well-defined energy minima corresponding to stable conformations. MD simulations, often combined with enhanced sampling techniques, can be used to explore this landscape and determine the relative populations of different conformers at a given temperature. The results of such simulations are crucial for understanding the behavior of this compound in different environments and its interactions with other molecules.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the properties of the resulting framework. Pyridin-3-olate has emerged as a compelling linker in this context due to its ability to coordinate with metal centers through both its nitrogen and oxygen atoms, offering rich structural possibilities.

The design and synthesis of MOFs incorporating the pyridin-3-olate ligand are often approached through solvothermal or hydrothermal methods. These techniques involve heating a mixture of a metal salt and the pyridin-3-ol ligand (which deprotonates in situ to form pyridin-3-olate) in a suitable solvent system. The rational design of these materials leverages the predictable coordination behavior of the pyridin-3-olate moiety with various metal ions to target specific network topologies and functionalities. nih.govrsc.org

A variety of MOFs and coordination polymers have been successfully synthesized using pyridine-based ligands, demonstrating the versatility of this class of linkers in constructing complex, functional materials. rsc.orghhu.demdpi.com

The use of pyridin-3-olate and its derivatives as linkers has led to a remarkable diversity of MOF structures with varying dimensionalities and network topologies. rsc.orgresearchgate.net The connectivity of the metal nodes and the geometry of the pyridin-3-olate linker dictate the final architecture of the framework. Topological analysis is a powerful tool used to simplify and classify these complex structures, providing insights into their underlying connectivity and potential properties. researchgate.netucl.ac.uk

Researchers have reported pyridin-3-olate-based MOFs exhibiting a range of topological nets, from simple to highly complex and interpenetrated frameworks. researchgate.net The structural diversity is a direct consequence of the coordination flexibility of the pyridin-3-olate ligand and the ability of different metal centers to adopt various coordination numbers and geometries. This diversity is crucial for tuning the porous properties of the MOFs, which is essential for applications such as gas storage and separation. ucl.ac.uk

MOF DesignationMetal IonLinker(s)DimensionalityKey Structural Feature
[Mn(μ-3-PyO)₂(3-PyOH)₂]nMn(II)pyridin-3-olate, pyridin-3-ol2DLayered structure with bridging pyridin-3-olate anions nih.gov
Zn-based MOFZn(II)Pyridine-based triazolyl benzoate3DThree-fold interpenetrating framework researchgate.net
Cu-based MOFCu(II)Pyridine-substituted triazolyl benzoate3DSeven-connected topology researchgate.net

The pyridin-3-olate ligand can act as a versatile linker, facilitating the formation of coordination polymers with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.gov The specific role of the linker is determined by its coordination mode with the metal centers.

1D Frameworks: In its simplest role, pyridin-3-olate can bridge two metal centers to form linear or zigzag chains. These 1D coordination polymers can then self-assemble through weaker intermolecular forces to form higher-dimensional structures.

2D Frameworks: By connecting multiple metal centers within a plane, pyridin-3-olate can give rise to 2D layered structures. An example is a manganese(II) complex where the pyridin-3-olate anions bridge the metal atoms to form sheets. nih.gov These layers can be further linked by hydrogen bonds. nih.gov

3D Frameworks: The formation of robust 3D frameworks is often the primary goal in MOF synthesis for applications requiring permanent porosity. Pyridin-3-olate can contribute to the formation of 3D structures by connecting metal nodes in all three dimensions, either by itself or in combination with other co-linkers.

The ability of pyridin-3-olate to form frameworks of varying dimensionalities highlights its importance in the rational design of functional coordination polymers.

The properties of a MOF, such as its pore size, shape, and surface chemistry, are intrinsically linked to its structure. Therefore, the ability to modulate the MOF structure is of paramount importance for tailoring its function. The introduction of functional groups onto the pyridin-3-olate linker is a common strategy to fine-tune the properties of the resulting MOF. For example, the incorporation of additional coordinating sites or functional groups capable of specific interactions can enhance the MOF's performance in applications like catalysis or sensing.

Furthermore, the choice of the metal ion can significantly influence the framework's properties. For instance, replacing a zinc ion with a copper ion in a pillared-layer MOF can alter the CO₂ uptake capacity. rsc.org The flexibility of the framework can also be modulated, leading to "breathing" MOFs that can change their structure in response to external stimuli such as guest molecules.

Supramolecular Assemblies and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.govroutledge.com Sodium pyridin-3-olate, with its combination of a charged ionic group and an aromatic ring, is an excellent candidate for constructing complex supramolecular assemblies governed by a variety of non-covalent interactions.

The solid-state structure of this compound and its derivatives is dictated by a complex interplay of non-covalent interactions. unam.mxrsc.orgmdpi.com These interactions are directional and can be used to guide the self-assembly of molecules into predictable and well-defined architectures.

Hydrogen Bonding: Hydrogen bonds are among the strongest and most directional non-covalent interactions. rsc.org In the crystal structures of related compounds, O-H···O and N-H···O hydrogen bonds play a crucial role in stabilizing the three-dimensional network. mdpi.com In the case of pyridin-3-olate-containing structures, hydrogen bonds involving coordinated water molecules or other hydrogen bond donors can link adjacent molecules or layers. nih.gov

π-π Stacking: The aromatic pyridine (B92270) ring of the pyridin-3-olate anion is capable of engaging in π-π stacking interactions. researchgate.netmdpi.com These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are important for the stabilization of crystal packing. nih.govnih.govresearchgate.net The strength of these interactions can be influenced by the presence of other functional groups on the ring. rsc.org

The table below summarizes the types of non-covalent interactions and their typical roles in the solid-state structures of pyridin-3-olate and related compounds.

Interaction TypeDescriptionRole in Crystal Packing
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom (O, N).Primary driving force for self-assembly, formation of chains, sheets, and 3D networks. mdpi.com
π-π StackingAttraction between the π-electron clouds of aromatic rings.Stabilization of layered structures and columnar aggregates. rsc.orgmdpi.comnih.govresearchgate.net
C-H···N InteractionsWeak hydrogen bond between a C-H group and a nitrogen atom.Directional control of molecular packing, contributes to overall lattice energy. nih.gov
C-H···π InteractionsInteraction between a C-H bond and the face of a π-system.Fine-tuning of molecular arrangement, stabilization of specific conformations. nih.gov

Self-Assembly Processes of Pyridin-3-olate Derivatives

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of modern materials science. Pyridin-3-olate derivatives, through a combination of coordination bonds with metal ions and non-covalent interactions like hydrogen bonding and π–π stacking, can form a variety of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).

The conformational flexibility of the 3-pyridyl group can influence the outcome of self-assembly processes. While it can sometimes lead to the formation of smaller, discrete aggregates, under controlled conditions, it directs the formation of large, complex structures. For instance, research on related N-(pyridin-3-yl)isonicotinamide ligands in coordination with nickel(II) has demonstrated the formation of layered coordination polymers with a distinct triangular grid topology nih.gov. These layers are further organized into a three-dimensional structure through hydrogen bonding and other supramolecular interactions.

Similarly, studies on 1-(3-pyridyl)-2-(4′-pyrimidyl)ethene have shown that its assembly with various transition metal ions can lead to multidimensional supramolecular architectures researchgate.net. The uncoordinated pyrimidyl group in these structures plays a crucial role in directing the self-assembly into one-dimensional tapes or two-dimensional sheets through hydrogen bonding with coordinated water molecules researchgate.net. The specific architecture is also influenced by the counter-ions present, highlighting the subtle factors that govern these self-assembly processes researchgate.net.

The interplay between the pyridin-3-olate moiety and different metal ions can lead to diverse structural motifs. For example, the hydrothermal synthesis of coordination polymers using a pyridine–tricarboxylic acid ligand with various transition metals such as Mn(II), Cu(II), and Ni(II) has yielded structures ranging from one-dimensional chains to two-dimensional sheets mdpi.com. The final dimensionality and topology of these materials are dictated by the coordination preferences of the metal ion and the flexibility of the ligand.

Table 1: Examples of Self-Assembled Structures with 3-Pyridyl Derivatives

Ligand/Derivative Metal Ion Resulting Structure Dimensionality Key Interactions
N-(pyridin-3-yl)isonicotinamide Ni(II) Layered coordination polymer 2D layers stacked into 3D Coordination bonds, C—H⋯O interactions nih.gov
1-(3-pyridyl)-2-(4′-pyrimidyl)ethene Cd(II), Mn(II), Co(II), Ni(II), Zn(II), Cu(II) Mononuclear species assembled into tapes or sheets 1D or 2D Hydrogen bonding (O–H···N) researchgate.net
4-(6-carboxy-pyridin-3-yl)-isophthalic acid Mn(II), Cu(II), Ni(II) Coordination polymers 1D and 2D Coordination bonds mdpi.com
6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine Cu(II), Zn(II) 3D networks 3D Coordination and hydrogen bonds acs.org

Design of Host-Guest Systems

The ability to design molecules that can encapsulate other atoms, ions, or molecules—known as host-guest chemistry—is critical for applications ranging from drug delivery to catalysis. Pyridin-3-olate derivatives are being explored as components of such host systems due to their capacity to form well-defined cavities and interact with guest species.

Coordination-driven self-assembly has been a particularly fruitful strategy for constructing cage-like hosts. Research has shown that palladium-pyridyl clusters can form "paddle-wheel" shaped structures that exhibit binding affinity for neutral organic guests in competitive organic solvents nih.gov. The selectivity of these hosts is governed by a combination of size exclusion and electrostatic complementarity between the host and the guest nih.gov. In some cases, the host molecule can even reconfigure its structure to better accommodate the guest, a phenomenon known as induced fit nih.gov.

Macrocyclic receptors incorporating pyridinium (B92312) units have been designed to bind and recognize anionic guests. The positively charged pyridinium moiety can interact favorably with anions through electrostatic and hydrogen bonding interactions. For instance, triazolophane macrocycles have demonstrated remarkably high affinity for chloride ions in organic solvents, driven by multiple C-H···anion hydrogen bonds from the triazole units nih.gov. The preorganized structure of these macrocycles contributes to their high binding constants nih.govrsc.org.

The binding affinities of these host-guest systems can be substantial. For example, a self-assembled M2L4 palladium-pyridyl cluster showed significant binding affinity for various neutral organic guests, with association constants (Ka) on the order of 10² M⁻¹ in DMSO, a competitive solvent nih.gov. The binding is influenced by both the size of the guest and its ability to interact with the metal centers of the host nih.gov.

Table 2: Guest Binding in Pyridine-Based Host Systems

Host System Guest(s) Solvent Binding Affinity (Ka) Key Interactions
[Pd2(3-pyridyl-ligand)4] cluster 1,4-Dicyanobenzene DMSO-d6 180 M⁻¹ nih.gov Size and electrostatic complementarity
[Pd2(3-pyridyl-ligand)4] cluster 1,3,5-Tricyanobenzene DMSO-d6 130 M⁻¹ nih.gov Size and electrostatic complementarity
Triazolophane Macrocycle Chloride (Cl⁻) Dichloromethane 4,700,000 M⁻¹ nih.gov C-H···anion hydrogen bonds
Paramagnetic [Ni(II)4L6] cage Tetrahalometallate ions (e.g., MnCl4²⁻, FeCl4⁻) Not specified Not specified Host-guest magnetic exchange

Potential for Sensor Applications

The development of chemical sensors that are highly sensitive and selective for specific analytes is a major goal in analytical chemistry. The electronic properties and coordination ability of the pyridin-3-olate moiety make it a promising component in the design of such sensors.

Development of Chemical Sensor Platforms

Derivatives of 3-hydroxypyridine (B118123) have been successfully incorporated into electrochemical and fluorescent sensor platforms for the detection of a variety of analytes, including metal ions and organic molecules.

Electrochemical sensors based on 2-amino-3-hydroxypyridine (B21099) have shown exceptional sensitivity for the detection of heavy metal ions like copper(II). When this compound is immobilized on a glassy carbon electrode, it can detect Cu(II) ions at picomolar concentrations using square wave voltammetry nih.govnbinno.com. The sensor's performance is attributed to the chelating ability of the 2-amino-3-hydroxypyridine and its stable electrochemical signals nih.govnbinno.com. These sensors have also been applied to the simultaneous determination of various flavonoids nih.govnbinno.com.

Fluorescent chemosensors incorporating pyridine derivatives have been developed for the detection of various cations. The principle behind these sensors is often the change in fluorescence intensity upon coordination of the pyridine nitrogen to a metal ion mdpi.com. For instance, a pyrrolo[3,4-c]pyridine-based fluorescent chemosensor has been shown to be highly selective for Fe³⁺/Fe²⁺ cations, with a detection limit in the 10⁻⁷ M range acs.org. The sensor operates via a "turn-off" mechanism, where the fluorescence is quenched upon binding to the iron ions acs.org. This particular sensor has also demonstrated applicability in imaging Fe³⁺ in living cells acs.org.

Functionalized nanoparticles also serve as a platform for developing sensors. Mercaptopyridine-functionalized gold nanoparticles have been used in a fiber-optic surface plasmon resonance (SPR) sensor for the detection of Hg²⁺. The sensor operates by the coordination of Hg²⁺ to the nitrogen in the pyridine moiety, which leads to a measurable change in the SPR signal nih.gov. This sensor exhibited a low detection limit of 8 nM and high selectivity for mercury ions nih.gov.

Table 3: Performance of Sensor Platforms Based on 3-Hydroxypyridine Derivatives

Sensor Type Analyte Detection Limit Method
Electrochemical Sensor (2-Amino-3-hydroxypyridine modified GCE) Copper(II) Picomolar range nih.govnbinno.com Square Wave Voltammetry
Fluorescent Chemosensor (Pyrrolo[3,4-c]pyridine-based) Fe³⁺/Fe²⁺ 10⁻⁷ M range acs.org Fluorescence Quenching
Fiber-Optic SPR Sensor (Mercaptopyridine-functionalized AuNPs) Hg²⁺ 8 nM nih.gov Surface Plasmon Resonance
Fluorescent Sensor (Oxazolonaphthoimidazo[1,2-a]pyridine-based) Fe³⁺ 4.5 nM aalto.fi Fluorescence Quenching

Emerging Research Directions and Future Outlook

The field of heterocyclic chemistry is continually evolving, with sodium pyridin-3-olate and its parent compound, 3-hydroxypyridine (B118123), standing out as versatile building blocks for advanced applications. Researchers are increasingly focusing on innovative strategies to synthesize, modify, and utilize these compounds, pushing the boundaries of materials science, coordination chemistry, and computational modeling. The future outlook for pyridin-3-olate derivatives is centered on the development of highly tailored molecules and materials with precisely controlled properties.

Q & A

Q. How should researchers address potential conflicts between computational predictions and experimental results?

  • Methodological Answer : Reconcile discrepancies by revisiting computational parameters (e.g., solvent models, basis sets). Validate force fields with ab initio molecular dynamics (AIMD) simulations. Conduct sensitivity analyses to identify error sources (e.g., conformational sampling, implicit solvation approximations). Publish negative results to refine future models .

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